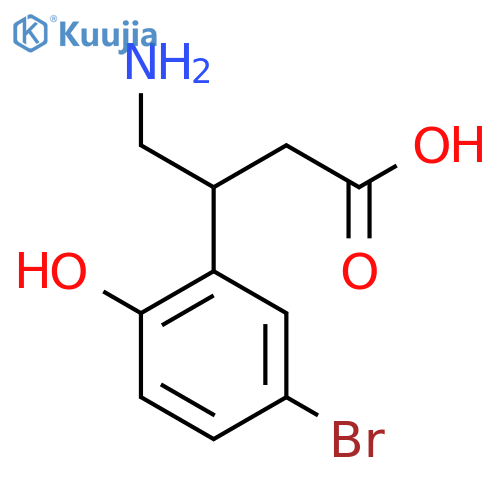Cas no 1782596-97-7 (4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid)

1782596-97-7 structure
商品名:4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid
- 1782596-97-7
- EN300-1923731
-
- インチ: 1S/C10H12BrNO3/c11-7-1-2-9(13)8(4-7)6(5-12)3-10(14)15/h1-2,4,6,13H,3,5,12H2,(H,14,15)
- InChIKey: YOARUWVSHPIWRL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)C(CN)CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 273.00006g/mol
- どういたいしつりょう: 273.00006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 83.6Ų
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923731-2.5g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 2.5g |
$1903.0 | 2023-09-17 | ||
| Enamine | EN300-1923731-0.1g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.1g |
$855.0 | 2023-09-17 | ||
| Enamine | EN300-1923731-5.0g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 5g |
$2816.0 | 2023-05-31 | ||
| Enamine | EN300-1923731-1g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 1g |
$971.0 | 2023-09-17 | ||
| Enamine | EN300-1923731-10g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 10g |
$4176.0 | 2023-09-17 | ||
| Enamine | EN300-1923731-0.05g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.05g |
$816.0 | 2023-09-17 | ||
| Enamine | EN300-1923731-1.0g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 1g |
$971.0 | 2023-05-31 | ||
| Enamine | EN300-1923731-10.0g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 10g |
$4176.0 | 2023-05-31 | ||
| Enamine | EN300-1923731-0.25g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.25g |
$893.0 | 2023-09-17 | ||
| Enamine | EN300-1923731-0.5g |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid |
1782596-97-7 | 0.5g |
$933.0 | 2023-09-17 |
4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
1782596-97-7 (4-amino-3-(5-bromo-2-hydroxyphenyl)butanoic acid) 関連製品
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
